molecular formula C19H22N2O5S2 B6538316 methyl 3-(1-methanesulfonylpiperidine-4-amido)-5-phenylthiophene-2-carboxylate CAS No. 1021215-01-9

methyl 3-(1-methanesulfonylpiperidine-4-amido)-5-phenylthiophene-2-carboxylate

Cat. No.: B6538316
CAS No.: 1021215-01-9
M. Wt: 422.5 g/mol
InChI Key: FUHIUASWCMEADB-UHFFFAOYSA-N
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Description

Methyl 3-(1-methanesulfonylpiperidine-4-amido)-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring substituted with a phenyl group, a carboxylate ester, and a piperidine ring with a methanesulfonyl amide group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1-methanesulfonylpiperidine-4-amido)-5-phenylthiophene-2-carboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene derivative in the presence of a palladium catalyst.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via a reductive amination reaction, where a suitable aldehyde or ketone reacts with an amine in the presence of a reducing agent.

    Attachment of the Methanesulfonyl Amide Group: The methanesulfonyl amide group can be introduced by reacting the piperidine derivative with methanesulfonyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthetic process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methanesulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the ester group, converting it to the corresponding alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination, usually in the presence of a catalyst or under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

    Chemical Biology: It may be employed as a probe to study cellular processes or as a tool in the development of new diagnostic methods.

    Industrial Applications: The compound could be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of methyl 3-(1-methanesulfonylpiperidine-4-amido)-5-phenylthiophene-2-carboxylate would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The methanesulfonyl group could play a role in enhancing the compound’s binding affinity or specificity for its target, while the thiophene and phenyl groups may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1-methanesulfonylpiperidine-4-amido)-4-methylbenzoate
  • Ethyl 3-(1-methanesulfonylpiperidine-4-amido)-1-benzofuran-2-carboxylate

Uniqueness

Methyl 3-(1-methanesulfonylpiperidine-4-amido)-5-phenylthiophene-2-carboxylate is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical properties compared to similar compounds. The presence of the thiophene ring, in particular, can influence its electronic properties and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 3-[(1-methylsulfonylpiperidine-4-carbonyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S2/c1-26-19(23)17-15(12-16(27-17)13-6-4-3-5-7-13)20-18(22)14-8-10-21(11-9-14)28(2,24)25/h3-7,12,14H,8-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHIUASWCMEADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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